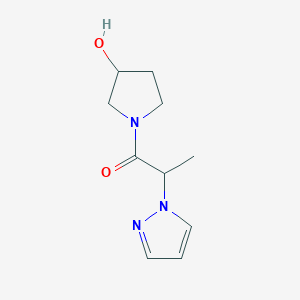
2-(1-(3,3-Dimethyl-2-oxobutyl)piperidin-4-yl)acetic acid
Übersicht
Beschreibung
2-(1-(3,3-Dimethyl-2-oxobutyl)piperidin-4-yl)acetic acid, commonly known as DBOA, is a piperidine analogue or derivative that has wide-ranging applications in scientific research. It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
Piperidones, such as DBOA, are typically prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular formula of DBOA is C13H23NO3, and its molecular weight is 241.33 g/mol. Further structural analysis would require more specific information or experimental data, which is not available from the current search results.Chemical Reactions Analysis
The study of N-substituted piperidone derivatives has demonstrated that these compounds have a wide range of bioactivities . The biological properties of the ketones were also determined by their stereochemistry .Wissenschaftliche Forschungsanwendungen
Synthesis and Electrochemical Studies : A study by Naik et al. (2013) described the synthesis of new Mannich bases incorporating a piperidine unit, similar to the structure . These compounds were characterized and their electrochemical behavior studied, which is essential for understanding their potential applications in various fields, including material science and pharmaceuticals (Naik et al., 2013).
Thermal Degradation Studies : Research by Mills et al. (1970) investigated the thermal degradation of 1-deoxy-1-piperidino-D-fructose, leading to various derivatives, including compounds structurally related to piperidine. Understanding the degradation process of such compounds can provide insights into their stability and potential applications in industrial processes (Mills et al., 1970).
Stereoselective Synthesis of Derivatives : Ragoussis and Theodorou (1993) demonstrated the stereoselective synthesis of tetrahydropyranylacetic acid derivatives using a piperidinium catalyst. This research is significant for the field of stereoselective synthesis, which is crucial in the development of pharmaceuticals and fine chemicals (Ragoussis & Theodorou, 1993).
Asymmetric Synthesis for Alkaloid Building Blocks : Hirai et al. (1992) explored the asymmetric intramolecular Michael reaction to create chiral building blocks for alkaloid synthesis. This research contributes to the field of asymmetric synthesis, which is essential for creating chiral drugs (Hirai et al., 1992).
Crystal Structure Analysis : The study by Chirita et al. (2013) focused on the crystal structure of a salt involving a piperidine derivative. Crystallography studies are crucial for understanding the molecular and structural properties of compounds, which can be applied in material science and drug design (Chirita et al., 2013).
Eigenschaften
IUPAC Name |
2-[1-(3,3-dimethyl-2-oxobutyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)11(15)9-14-6-4-10(5-7-14)8-12(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFHPWHKEAEOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3,3-Dimethyl-2-oxobutyl)piperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1488898.png)
amine](/img/structure/B1488899.png)









![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1488916.png)
![methyl({[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488920.png)